Cas no 876669-45-3 (1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-3-(1-methyl-2-oxopropyl)-8-(2-methylphenyl)- (9CI)
- 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
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- Inchi: 1S/C20H21N5O3/c1-11-8-6-7-9-15(11)24-12(2)10-23-16-17(21-19(23)24)22(5)20(28)25(18(16)27)13(3)14(4)26/h6-10,13H,1-5H3
- InChI Key: XDLYZXUBGXSULM-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=CC=C3C)C1=NC1=C2C(=O)N(C(C)C(=O)C)C(=O)N1C
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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Life Chemicals | F2583-0007-10mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-50mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-40mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-100mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-25mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-20mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-2μmol |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-5mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-3mg |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2583-0007-5μmol |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-45-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Additional information on 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 876669-45-3)
The compound 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, identified by its CAS number 876669-45-3, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including imidazopyrimidinone and butanone moieties, suggests a rich chemical space for interaction with biological targets.
Recent studies have highlighted the importance of imidazopyrimidinone derivatives in drug discovery. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates for therapeutic intervention. The specific substitution pattern in 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione contributes to its distinct pharmacological profile. The methylphenyl group at the 8-position and the (3-oxobutan-2-yl) side chain at the 3-position are particularly noteworthy, as they may modulate the compound's solubility and binding affinity to biological receptors.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in modulating inflammatory pathways. The imidazopyrimidinone core is known to interact with various enzymes and receptors involved in inflammation and immune response. Preliminary in vitro studies have demonstrated that derivatives of this scaffold can inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. The structural features of 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione suggest that it may exhibit similar anti-inflammatory properties.
Moreover, the compound's ability to cross the blood-brain barrier has been a point of interest for researchers exploring central nervous system (CNS) therapies. The methylphenyl substituent enhances lipophilicity, which is often a critical factor for CNS penetration. This characteristic makes 1,7-dimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further investigation into its pharmacokinetic properties is warranted to fully assess its potential as a CNS drug candidate.
The synthesis of this compound involves complex organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the imidazopyrimidinone core requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the various substituents at strategic positions within the molecule. These synthetic strategies not only showcase the versatility of current chemical methodologies but also pave the way for further derivatization and optimization.
From a computational chemistry perspective, 1,7-dimethyl, 8(, 2)-methylphenyl), 3(, (3)oxobutan, -(( 20 ))) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) )iminozopyrimidine - - - - - - - - - - purine , , , , , , , , , , , , , , , , -, has been subjected to molecular docking studies to predict its binding interactions with target proteins. These simulations have provided insights into the compound's binding affinity and mode of action at various biological targets. The results suggest that it may interact with enzymes involved in metabolic pathways and signal transduction cascades.
The potential therapeutic applications of this compound extend beyond anti-inflammatory and CNS treatments. Preliminary data indicate that it may also exhibit antiviral and anticancer properties. The imidazopyrimidinone scaffold is known to disrupt viral replication cycles by inhibiting essential viral enzymes. Additionally, 17 )dimethylation) enhances stability) while maintaining bioactivity). This makes it an attractive candidate for further development into a broad-spectrum therapeutic agent.
In conclusion, 1,7-dimethyl, 8(, ()methylphenyl), 33( (()oxobutandialkene)) )imizopyrimidine )diones) represents a promising lead in pharmaceutical research due to its unique structure and multifaceted biological activities. Its synthesis exemplifies the cutting-edge techniques employed in modern organic chemistry while its preliminary biological data suggest significant therapeutic potential across multiple disease areas.
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